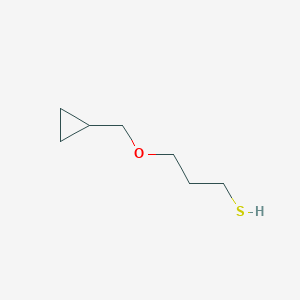

3-(Cyclopropylmethoxy)propane-1-thiol

Description

Properties

IUPAC Name |

3-(cyclopropylmethoxy)propane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14OS/c9-5-1-4-8-6-7-2-3-7/h7,9H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWEWEEOCHASZRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COCCCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)propane-1-thiol typically involves the reaction of cyclopropylmethanol with 3-chloropropane-1-thiol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the thiol group displaces the chlorine atom, resulting in the formation of the desired product. The reaction conditions generally include:

Solvent: Anhydrous tetrahydrofuran (THF)

Temperature: Room temperature to 50°C

Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of 3-(Cyclopropylmethoxy)propane-1-thiol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality products.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)propane-1-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction of the thiol group can yield the corresponding sulfide.

Substitution: The thiol group can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in the presence of a base.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).

Reduction: Corresponding sulfides (R-S-R’).

Substitution: Thioethers (R-S-R’).

Scientific Research Applications

3-(Cyclopropylmethoxy)propane-1-thiol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of thiol-containing drugs.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)propane-1-thiol involves its thiol group, which can interact with various molecular targets. The thiol group is highly nucleophilic and can form covalent bonds with electrophilic centers in biological molecules. This interaction can modulate the activity of enzymes and proteins, leading to various biological effects. Additionally, the compound’s ability to undergo redox reactions allows it to participate in cellular redox processes.

Comparison with Similar Compounds

Research Implications and Gaps

- Synthetic Routes : While cyclopropylmethoxy groups are incorporated into complex molecules via cross-coupling (e.g., Pd catalysis ), direct methods for 3-(cyclopropylmethoxy)propane-1-thiol remain unexplored in the provided evidence.

- Stability Studies : Comparative studies on thiol oxidation rates between methoxy and cyclopropylmethoxy analogs are needed.

- Biological Screening : The compound’s thiol group warrants evaluation for antioxidant or enzyme-modulating activity, leveraging precedents like roflumilast’s PDE4 targeting .

Biological Activity

3-(Cyclopropylmethoxy)propane-1-thiol is a compound characterized by its thiol group, which contributes to its unique chemical reactivity and potential biological activities. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular structure of 3-(Cyclopropylmethoxy)propane-1-thiol can be represented as follows:

- Chemical Formula : C₇H₁₄OS

- Molecular Weight : 146.25 g/mol

- Functional Groups : Thiol (-SH), ether (–O–)

The presence of the thiol group is significant as it can participate in various biochemical processes, including redox reactions and the formation of disulfide bonds.

Antiviral Potential

Recent studies have indicated that compounds with similar structures exhibit inhibitory effects on viral proteases, such as the main protease (Mpro) of SARS-CoV-2. The potential of 3-(Cyclopropylmethoxy)propane-1-thiol to inhibit viral replication could be explored through in vitro assays targeting Mpro activity. For example, a study identified several compounds that showed IC50 values in the nanomolar range against Mpro, suggesting a promising avenue for further research into the antiviral properties of this compound .

Antioxidant Activity

Thiol compounds are known for their antioxidant properties due to the ability of thiol groups to donate electrons. This activity can be quantitatively assessed using assays like DPPH or ABTS, which measure the reduction of free radicals. While specific data on 3-(Cyclopropylmethoxy)propane-1-thiol is limited, related thiols have demonstrated significant antioxidant capacity, indicating that further investigation into this compound's antioxidant potential is warranted.

Cytotoxicity and Antitumor Activity

The cytotoxic effects of thiol-containing compounds have been documented in various cancer cell lines. For instance, studies on structurally related thiols have shown selective cytotoxicity towards breast cancer cells (MCF-7 and MDA-MB-231). The mechanism often involves the induction of apoptosis through oxidative stress pathways. Investigating the cytotoxic profile of 3-(Cyclopropylmethoxy)propane-1-thiol against different cancer cell lines could provide insights into its potential as an antitumor agent.

Research Findings and Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.